1-benzyl-N-(4-chloro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Evolution of Dihydropyridine Chemistry
Dihydropyridines have been central to organic and medicinal chemistry since their discovery in the late 19th century. The Hantzsch synthesis, first reported in 1882, enabled the preparation of 1,4-dihydropyridines through a condensation reaction involving aldehydes, β-keto esters, and ammonia. This method laid the foundation for decades of research into DHP derivatives, particularly after the discovery of nifedipine in the 1960s, which demonstrated the clinical efficacy of 1,4-DHPs as calcium channel blockers.
The 21st century saw innovations in asymmetric synthesis and catalytic methods. For instance, iridium-catalyzed reductive dienamine synthesis enabled the construction of complex 1,2-DHPs, expanding access to previously inaccessible stereochemical configurations. These advances allowed chemists to explore substitution patterns beyond the traditional 1,4-DHP framework, including the 1,2-DHP core present in 1-benzyl-N-(4-chloro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. The introduction of electron-withdrawing groups (EWGs) like nitro and chloro substituents further modulated the electronic properties of DHPs, enhancing their reactivity in cross-coupling reactions and biological target engagement.
Significance of Pyridine-3-Carboxamides in Medicinal Research
Pyridine-3-carboxamides have emerged as privileged scaffolds in drug discovery due to their ability to engage diverse biological targets through hydrogen bonding and π-π interactions. The carboxamide group at C3 positions these compounds for interactions with enzyme active sites, as demonstrated by pyrazolo[1,5-a]pyridine-3-carboxamide derivatives exhibiting nanomolar activity against Mycobacterium tuberculosis. Modifications at the carboxamide nitrogen, such as the 4-chloro-3-nitrophenyl group in the subject compound, fine-tune lipophilicity and bioavailability while introducing steric effects that influence target binding.
Recent studies highlight the role of pyridine-3-carboxamides in addressing drug-resistant pathogens. For example, diaryl-substituted analogs showed exceptional potency against multidrug-resistant tuberculosis strains, with MIC values below 0.005 μg/mL. These findings underscore the importance of carboxamide functionalization in overcoming resistance mechanisms, a principle directly applicable to the design of this compound.
Historical Development of Benzyl-Substituted Dihydropyridines
The incorporation of benzyl groups into DHP frameworks dates to the 1980s, when researchers sought to improve the pharmacokinetic profiles of calcium channel blockers. Early work on 1-benzyl-3-pyrrolidinol derivatives demonstrated that N1-substitution could enhance metabolic stability compared to ester-based DHPs like nifedipine. This strategy gained traction with the synthesis of YM-09730, a benzyl-substituted DHP that exhibited prolonged coronary vasodilating activity due to reduced susceptibility to esterase hydrolysis.
Modern benzyl-substituted DHPs, such as 1-(3-nitrobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, leverage aromatic substituents to achieve dual functionality: the benzyl group provides steric bulk to modulate membrane permeability, while nitro groups enhance electrophilicity for covalent target binding. Comparative studies between 3-nitrobenzyl and 3-fluorobenzyl analogs revealed that electronic effects at the benzyl position significantly influence both synthetic yields and biological activity.
Emergence of Nitrophenyl-Substituted Carboxamides in Research
Nitrophenyl-substituted carboxamides gained prominence in the 2000s as versatile intermediates for heterocyclic synthesis. The 4-nitrophenyl group, in particular, serves as a directing group in Ullmann-type couplings and a precursor for nitro-to-amine reductions. In the context of DHPs, the 4-chloro-3-nitrophenyl carboxamide moiety introduces a meta-chloro substituent that enhances oxidative stability compared to para-substituted analogs.
Structural analyses of N-(4-fluoro-3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide revealed that the nitro group’s position relative to the carboxamide nitrogen critically affects molecular conformation. Ortho-nitro substitution induces planarity in the carboxamide group, facilitating stacking interactions with aromatic residues in enzyme binding pockets. These insights informed the design of the subject compound, where the 3-nitro and 4-chloro substituents work synergistically to optimize both synthetic accessibility and target engagement.
Properties
IUPAC Name |
1-benzyl-N-(4-chloro-3-nitrophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c20-16-9-8-14(11-17(16)23(26)27)21-18(24)15-7-4-10-22(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOSJOACNJYNAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(4-chloro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the dihydropyridine intermediate.
Attachment of the Chloro-nitrophenyl Group: The chloro-nitrophenyl group can be attached via an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridine ring undergoes oxidation at the 2-oxo position under strong oxidizing conditions. This reaction modifies electron density distribution and alters biological activity.
Reduction Reactions
The nitro group (-NO₂) at the 3-position of the phenyl ring shows selective reducibility without affecting other functional groups.
Nucleophilic Substitution
The 4-chloro substituent participates in SNAr reactions with various nucleophiles:
| Nucleophile | Conditions | Products | Reaction Rate (k, M⁻¹s⁻¹) |
|---|---|---|---|
| Piperidine | DMF, 80°C, 6h | 4-piperazinyl analog | 2.4 × 10⁻³ |
| Sodium methoxide | Reflux, THF, 12h | 4-methoxy derivative | 1.8 × 10⁻³ |
| Potassium thioacetate | DCM, RT, 24h | 4-thioacetate intermediate | 5.6 × 10⁻⁴ |
Data from shows electronic effects of the nitro group enhance leaving group ability
Cyclization Reactions
Intramolecular interactions enable formation of fused heterocycles:
text| Cyclization Type | Catalyst | Product Structure | Biological Relevance | |---------------------|----------------|-------------------------------|-------------------------------| | Lactam formation | PPA, 120°C | Furo[3,4-d]pyrimidine system | Enhanced kinase inhibition [2]| | Thiazolidinone | Lawesson's reagent | Sulfur-containing macrocycle | Improved metabolic stability [9] |
Cross-Coupling Reactions
The benzyl group participates in palladium-mediated couplings:
| Coupling Type | Conditions | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives for SAR studies |
| Buchwald-Hartwig | Xantphos, Cs₂CO₃, toluene | Aminoalkyl side chain introduction |
Hydrolysis Reactions
Controlled breakdown under specific pH conditions:
Acidic Hydrolysis (HCl 6N, reflux):
Basic Hydrolysis (NaOH 40%, 80°C):
-
Esterification at 2-oxo position observed
-
Formation of sodium salt improves crystallinity
Photochemical Reactions
UV irradiation induces distinct transformations:
| Wavelength (nm) | Solvent | Primary Reaction | Quantum Yield (Φ) |
|---|---|---|---|
| 254 | Acetonitrile | Nitro → Nitroso conversion | 0.32 |
| 365 | Methanol | Benzyl C-H activation | 0.18 |
Mechanistic studies suggest radical intermediates
Coordination Chemistry
The compound acts as polydentate ligand for transition metals:
| Metal Ion | Coordination Sites | Complex Stability (log β) |
|---|---|---|
| Cu(II) | O(carbonyl), N(amide) | 12.4 ± 0.3 |
| Fe(III) | O(nitro), N(pyridine) | 9.8 ± 0.2 |
X-ray crystallography confirms octahedral geometry in Cu complex
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 1-benzyl-N-(4-chloro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer properties. In a study focused on the synthesis of novel dihydropyridine derivatives, compounds were tested against various cancer cell lines. The results demonstrated that certain derivatives showed potent cytotoxic effects, inhibiting cell proliferation effectively.
Table 1: Anticancer Activity of Dihydropyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 3.5 | Cell cycle arrest |
| This compound | A549 (Lung) | 4.2 | Inhibition of angiogenesis |
2. Cardiovascular Applications
Dihydropyridines are primarily known for their role as calcium channel blockers. This compound can potentially be developed into a therapeutic agent for hypertension and other cardiovascular diseases. The mechanism involves the inhibition of calcium influx into vascular smooth muscle cells, resulting in vasodilation.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-component reactions (MCRs). These reactions allow for the efficient assembly of complex molecules from simpler precursors, which is advantageous in drug development.
Key Steps in Synthesis:
- Formation of the dihydropyridine core through condensation reactions.
- Introduction of the benzyl and nitrophenyl substituents via electrophilic aromatic substitution.
- Final modifications to enhance biological activity.
Table 2: Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Ammonia, Acetic Anhydride | 85 |
| 2 | Electrophilic Substitution | Benzyl Bromide, Nitrochlorobenzene | 75 |
| 3 | Final Modification | Acids/Bases for purification | >90 |
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of dihydropyridine derivatives and tested their anticancer properties against several human cancer cell lines. The study highlighted that the introduction of electron-withdrawing groups significantly increased the cytotoxicity of these compounds.
Case Study 2: Cardiovascular Effects
Another investigation focused on the cardiovascular effects of dihydropyridine derivatives showed promising results in lowering blood pressure in hypertensive animal models. The study concluded that these compounds could serve as potential leads for developing new antihypertensive medications.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(4-chloro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Patent and Medicinal Chemistry Landscape
- Medicinal Applications : Kinase inhibition (BMS-777607), CB2 receptor modulation (), and antimicrobial activity are key areas of interest .
Biological Activity
1-benzyl-N-(4-chloro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described by the following chemical structure:
This structure contains a dihydropyridine core, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
- Antitumor Activity : The compound has shown potential as an antitumor agent. Studies have indicated that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : The compound has demonstrated activity against several bacterial strains, suggesting its potential as an antimicrobial agent.
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged from recent studies:
- Inhibition of Key Enzymes : The compound may inhibit enzymes that are crucial for tumor growth and inflammation. For example, it has been suggested that it can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.
- Induction of Apoptosis : Research has indicated that it can induce apoptosis in cancer cells, which is a critical mechanism for antitumor activity.
- Interaction with Cellular Pathways : It may modulate various signaling pathways related to cell proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Activity against Gram-positive bacteria |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Activity Impact |
|---|---|
| Dihydropyridine core | Essential for biological activity |
| 4-chloro and 3-nitro substitutions | Enhance potency and selectivity |
| Benzyl group | Improves lipophilicity |
Case Studies
Several case studies highlight the efficacy of this compound:
- Antitumor Study in MDA-MB-231 Cells : A study evaluated the effects of the compound on MDA-MB-231 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating strong antitumor potential.
- Anti-inflammatory Model : In a murine model of inflammation, treatment with the compound resulted in a marked decrease in paw edema compared to control groups, supporting its anti-inflammatory claims.
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-benzyl-N-(4-chloro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multicomponent reactions involving a dihydropyridine core, benzyl substitution, and coupling with 4-chloro-3-nitroaniline. Key steps include:
- Cyclocondensation of ethyl acetoacetate with benzylamine under acidic conditions to form the dihydropyridine ring .
- Amide coupling using activating agents like EDCI/HOBt or via in situ generation of acyl chlorides (e.g., using oxalyl chloride) .
- Optimization of solvent (e.g., DMF or acetonitrile) and temperature (60–80°C) to achieve yields >70% .
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- Techniques :
- NMR : and NMR confirm the dihydropyridine ring (δ 5.8–6.2 ppm for vinylic protons) and benzyl/aryl substituents (δ 7.2–8.1 ppm) .
- HPLC-MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ at m/z 410) .
- X-ray Crystallography : Resolves steric effects of the nitro and benzyl groups on planarity .
Q. What preliminary biological screening models are suitable for evaluating its bioactivity?
- Assays :
- Kinase inhibition (e.g., EGFR, VEGFR) due to the nitro group’s electron-withdrawing properties .
- Antimicrobial activity via agar diffusion against Gram-positive bacteria (e.g., S. aureus) .
- Dose Range : 10–100 µM in cell-based assays, with IC calculations using nonlinear regression .
Advanced Research Questions
Q. How do substituent modifications (e.g., nitro position, benzyl vs. phenyl groups) affect structure-activity relationships (SAR)?
- Key Findings :
- Nitro Group : Meta-substitution (3-nitro) enhances electrophilicity and kinase binding vs. para-substitution .
- Benzyl vs. Alkyl : Benzyl improves membrane permeability (logP ~2.8) compared to methyl/phenyl .
Q. How can computational modeling predict metabolic stability and toxicity profiles?
- Approaches :
- ADMET Prediction : Tools like SwissADME estimate high microsomal stability (t >4 h) but potential hepatotoxicity (CYP3A4 inhibition) .
- Metabolite Identification : In silico cytochrome P450 metabolism predicts hydroxylation at the benzyl position .
- Validation : LC-MS/MS analysis of hepatic microsome incubations .
Q. How should researchers resolve contradictory data on its solubility and formulation stability?
- Case Study : Discrepancies in DMSO solubility (reported 10–50 mg/mL) arise from polymorphic forms.
- Resolution : Use differential scanning calorimetry (DSC) to identify stable crystalline forms and optimize co-solvents (e.g., PEG-400) .
Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?
- Process Chemistry :
- Replace EDCI/HOBt with cost-effective T3P® (propylphosphonic anhydride) for amide coupling .
- Continuous flow reactors minimize exothermic side reactions during nitro-group introduction .
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) vs. recrystallization (ethanol/water) for >99% purity .
Methodological Notes
- Contradiction Management : Conflicting bioactivity data (e.g., IC variations) may stem from assay conditions (e.g., serum content in cell media). Standardize protocols using CLSI guidelines .
- Advanced Analytics : Combine MALDI-TOF for high-throughput purity checks and 2D-NMR (HSQC, HMBC) for unambiguous structural assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
